molecular formula C16H14ClNO5S B1434176 6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858256-16-2

6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B1434176
CAS No.: 1858256-16-2
M. Wt: 367.8 g/mol
InChI Key: RGMOHJSNWVEDIY-UHFFFAOYSA-N
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Description

6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Chloro Group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may enhance the compound’s reactivity and binding affinity to biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Similar in structure but lacks the sulfonyl group.

    4-Methylsulfonylbenzoic acid: Contains the sulfonyl group but lacks the benzoxazine ring.

    2-Chloro-4-nitrobenzenesulfonic acid: Contains both chloro and sulfonyl groups but lacks the benzoxazine ring.

Uniqueness

6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the benzoxazine ring, along with the chloro, sulfonyl, and carboxylic acid groups, makes it a versatile compound for various scientific and industrial applications.

Biological Activity

6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS Number: 1858256-16-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antibacterial properties. This article reviews the compound's biological activity based on diverse research findings, including in vitro and in vivo studies.

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClNO5S
  • Molecular Weight : 353.77 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a study demonstrated that benzoxazine compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells . The mechanism of action appears to be linked to the compound's lipophilicity, which enhances cellular penetration and subsequent cytotoxic effects.

In Vivo Studies

In vivo experiments have shown that derivatives similar to this compound can significantly reduce tumor weight in animal models. For example, certain benzoxazine derivatives led to a marked decrease in tumor size compared to control groups .

CompoundTumor Weight Reduction (%)Cell Line Tested
4A45%MCF7
5A50%A549

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that compounds within the benzoxazine class exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. . The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis.

Antibacterial Efficacy Table

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features. The sulfonyl group is known for its role in enhancing biological interactions, while the chloro substituent may contribute to increased lipophilicity and bioavailability .

Interaction with Biological Targets

Docking studies have suggested that this compound interacts effectively with various biological targets, including enzymes involved in cancer cell proliferation and bacterial metabolism. These interactions are critical for its anticancer and antibacterial activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Breast Cancer Cells : A recent study assessed the cytotoxic effects of benzoxazine derivatives on MCF7 cells. Results showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency .
  • Antibacterial Screening : In vitro assays demonstrated that this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Properties

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-10-2-5-12(6-3-10)24(21,22)18-9-15(16(19)20)23-14-7-4-11(17)8-13(14)18/h2-8,15H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOHJSNWVEDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
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6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 3
6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 4
6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 5
6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 6
6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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